molecular formula C6H7ClN2 B1602765 3-chloro-N-methylpyridin-2-amine CAS No. 468718-67-4

3-chloro-N-methylpyridin-2-amine

Cat. No. B1602765
M. Wt: 142.58 g/mol
InChI Key: URNJJUZDJRFLQW-UHFFFAOYSA-N
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Description

3-Chloro-N-methylpyridin-2-amine is a chemical compound with the CAS number 468718-67-4 . It has a molecular weight of 142.59 . The compound is stored in a dark place, under an inert atmosphere, at room temperature . It is a liquid in its physical form .


Molecular Structure Analysis

The InChI code for 3-chloro-N-methylpyridin-2-amine is 1S/C6H7ClN2/c1-8-6-5(7)3-2-4-9-6/h2-4H,1H3,(H,8,9) . This indicates the presence of a pyridine ring with a chlorine atom and a methylamine group attached.


Chemical Reactions Analysis

While specific chemical reactions involving 3-chloro-N-methylpyridin-2-amine are not available, it’s worth noting that pyridine derivatives have been used in a wide range of chemical reactions. For instance, they have been used in the oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp .


Physical And Chemical Properties Analysis

3-Chloro-N-methylpyridin-2-amine is a liquid at room temperature . It has a molecular weight of 142.59 . The compound should be stored in a dark place, under an inert atmosphere .

Scientific Research Applications

Summary of the Application

“3-chloro-N-methylpyridin-2-amine” is used in the chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines . These compounds have significant biological and therapeutic value, particularly in the pharmaceutical industry .

Methods of Application or Experimental Procedures

The synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridine under different reaction conditions . N-(pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP, and the reaction conditions were mild and metal-free .

Results or Outcomes

The synthesis resulted in the formation of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines . These compounds have received great attention in recent years due to their varied medicinal applications .

In addition, “3-chloro-N-methylpyridin-2-amine” is available for purchase from various biochemical companies for research purposes . This suggests that it may be used in a variety of experimental contexts, depending on the specific research goals.

In addition, “3-chloro-N-methylpyridin-2-amine” is available for purchase from various biochemical companies for research purposes . This suggests that it may be used in a variety of experimental contexts, depending on the specific research goals.

Safety And Hazards

The compound has been classified under GHS07 for safety . The hazard statements include H302 (harmful if swallowed) and H319 (causes serious eye irritation) . Precautionary measures include avoiding contact with skin and eyes, and not ingesting the compound .

Future Directions

While specific future directions for 3-chloro-N-methylpyridin-2-amine are not available, research in the field of pyridine derivatives is ongoing. For instance, kinase drug discovery is a promising area of research, with potential applications in treating diseases like cancer .

properties

IUPAC Name

3-chloro-N-methylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2/c1-8-6-5(7)3-2-4-9-6/h2-4H,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URNJJUZDJRFLQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=CC=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80592897
Record name 3-Chloro-N-methylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80592897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-methylpyridin-2-amine

CAS RN

468718-67-4
Record name 3-Chloro-N-methyl-2-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=468718-67-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-N-methylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80592897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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